molecular formula C18H23ClN4O4 B2608549 Thalidomide-NH-C5-NH2 (hydrochloride)

Thalidomide-NH-C5-NH2 (hydrochloride)

Cat. No.: B2608549
M. Wt: 394.9 g/mol
InChI Key: WJDRWFHGNHTFHU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 are synthesized E3 ligase ligand-linker conjugates that incorporate the Thalidomide-based cereblon ligand . The primary target of these compounds is the E3 ubiquitin ligase, cereblon . Cereblon is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and plays a crucial role in various biological processes, including limb outgrowth, somitogenesis, and brain development .

Mode of Action

Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 interact with their target, cereblon, to modulate the ubiquitin-proteasome system . These compounds exploit this system to selectively degrade target proteins . Pomalidomide, an analogue of thalidomide, is an immunomodulatory antineoplastic agent . It has been shown to inhibit the proliferation and induce apoptosis of various tumor cells .

Biochemical Pathways

The interaction of Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 with cereblon affects various biochemical pathways. These compounds display immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action .

Pharmacokinetics

It is known that these compounds have good water solubility and stability . More research is needed to outline the ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 action include inhibition of cell proliferation and induction of apoptosis in tumor cells . These compounds also display immunomodulatory activity, enhancing T cell– and natural killer cell–mediated immunity .

Biochemical Analysis

Biochemical Properties

Thalidomide-NH-C5-NH2 (hydrochloride) is known to interact with cereblon, a protein that serves as a substrate receptor for the CRL4 (Cereblon) E3 ubiquitin ligase . The nature of these interactions involves the compound acting as a ligand for cereblon, thereby influencing the activity of the E3 ubiquitin ligase .

Cellular Effects

The effects of Thalidomide-NH-C5-NH2 (hydrochloride) on cells are primarily through its role in the ubiquitin-proteasome system. As a part of a PROTAC molecule, Thalidomide-NH-C5-NH2 (hydrochloride) can bind to specific target proteins within the cell, leading to their ubiquitination and subsequent degradation . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Thalidomide-NH-C5-NH2 (hydrochloride) involves its role in PROTAC technology. PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . Thalidomide-NH-C5-NH2 (hydrochloride) incorporates the Thalidomide based cereblon ligand, enabling the recruitment of the cereblon E3 ligase to the target protein . This leads to the ubiquitination and subsequent degradation of the target protein.

Comparison with Similar Compounds

Pomalidomide is part of the IMiDs class of drugs, which also includes thalidomide and lenalidomide . Compared to these compounds, pomalidomide has demonstrated improved efficacy and a better toxicity profile . Thalidomide was the first IMiD developed, followed by lenalidomide, which has a substitution of an amino group at the fourth position and a single oxo group in the phthaloyl ring . Pomalidomide, being the most recent and potent IMiD, has redefined the therapeutic landscape for relapsed and refractory multiple myeloma patients .

Conclusion

Pomalidomide - linker 4 is a versatile compound with significant therapeutic potential. Its synthesis involves various chemical reactions, and it has a wide range of applications in scientific research, particularly in medicine and chemistry. Its mechanism of action and improved efficacy compared to similar compounds make it a valuable addition to the field of immunomodulatory drugs.

Properties

IUPAC Name

4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4.ClH/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24;/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDRWFHGNHTFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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